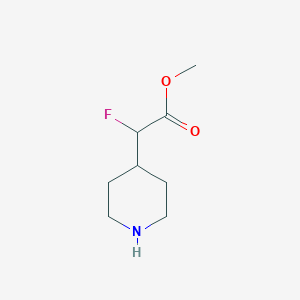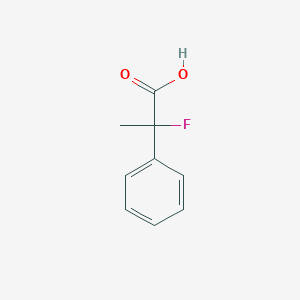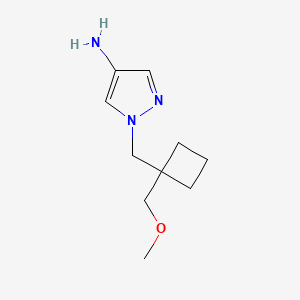
1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine is an organic compound that features a cyclobutyl ring substituted with a methoxymethyl group and a pyrazol-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the methoxymethyl group: This step involves the alkylation of the cyclobutyl ring with methoxymethyl chloride in the presence of a base.
Formation of the pyrazol-4-amine moiety: This can be synthesized through the reaction of hydrazine with a suitable diketone, followed by amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazol-4-amine moiety can be reduced to form corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(Methoxymethyl)cyclobutyl)methyl)amine
- 1-(Cyclobutylmethyl)-1H-pyrazol-4-amine
Uniqueness
1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine is unique due to the presence of both a methoxymethyl group and a pyrazol-4-amine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-[[1-(methoxymethyl)cyclobutyl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-14-8-10(3-2-4-10)7-13-6-9(11)5-12-13/h5-6H,2-4,7-8,11H2,1H3 |
InChI Key |
UXMNPBOZJHEPIT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCC1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


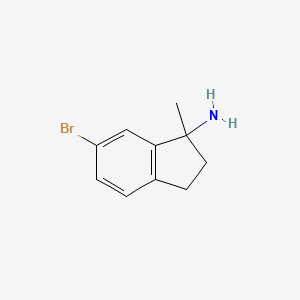
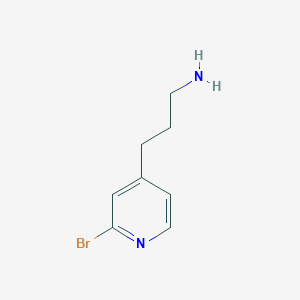
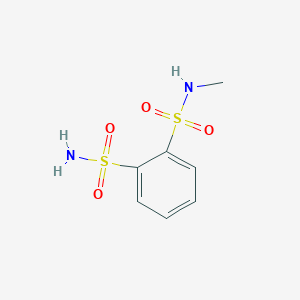



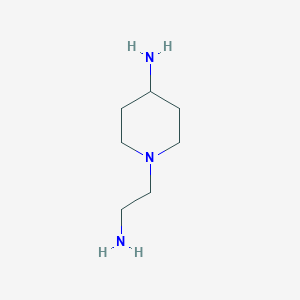
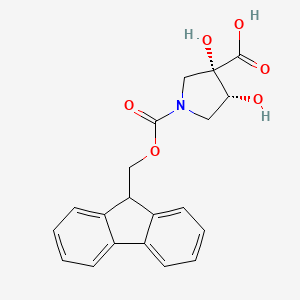
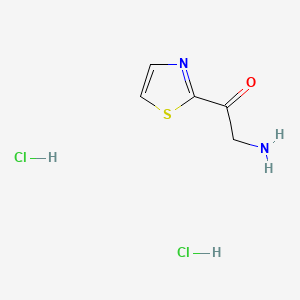
![Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13512295.png)

